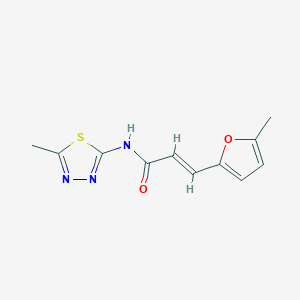
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as MTAA, is a compound with potential applications in scientific research. It is a synthetic compound that has been studied for its biological and chemical properties.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized, and its purity can be controlled. It also has potential applications in a variety of scientific research areas, such as cancer research and neurodegenerative disease research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research could be to further explore its potential applications in cancer research and neurodegenerative disease research. Another area of research could be to further understand its mechanism of action and how it interacts with other enzymes and molecules. Additionally, further studies could be conducted to explore its potential use as a therapeutic agent for other diseases.
Synthesemethoden
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing this compound is through the reaction of 5-methyl-2-furoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with acryloyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-3-4-9(16-7)5-6-10(15)12-11-14-13-8(2)17-11/h3-6H,1-2H3,(H,12,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVXRKPGXVRBGS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

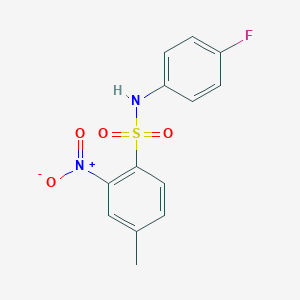
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
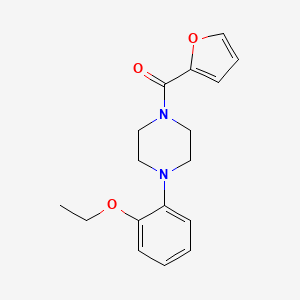
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
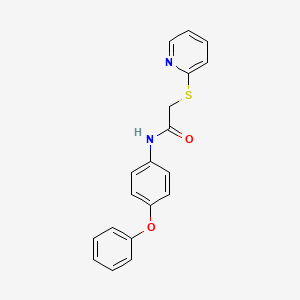
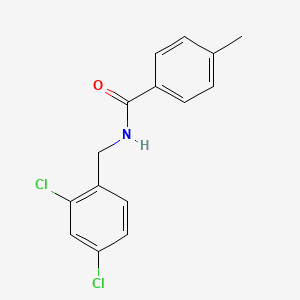

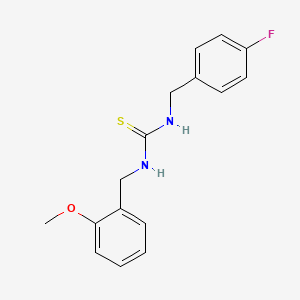
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
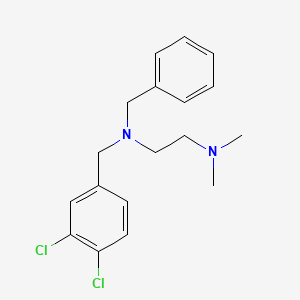
![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)